molecular formula C19H21F2N5O2 B10930509 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B10930509
M. Wt: 389.4 g/mol
InChI Key: YUBFEZQUUWAIKV-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazolylmethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions.

    Attachment of the dimethoxyphenyl group: This can be done through a substitution reaction using suitable reagents.

    Incorporation of the pyrazolylmethylamine moiety: This step involves the reaction of the pyrimidine intermediate with a pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: A structurally related compound with different functional groups.

    Difluoromethylated heterocycles: Compounds featuring difluoromethyl groups attached to heterocyclic cores.

Uniqueness

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21F2N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C19H21F2N5O2/c1-11-13(10-23-26(11)2)9-22-19-24-14(8-15(25-19)18(20)21)12-5-6-16(27-3)17(7-12)28-4/h5-8,10,18H,9H2,1-4H3,(H,22,24,25)

InChI Key

YUBFEZQUUWAIKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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